2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
This compound is a derivative of [1,2,4]triazolo [4,3-a]pyrazine . It is a potential c-Met kinase inhibitor . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often described as having an electronegativity intermediate between fluorine and chlorine .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, similar compounds have been involved in catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structural similarities to 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide are synthesized for their unique chemical properties and biological activities. For instance, the reaction of 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one with various carbonyl compounds yields corresponding hydrazones, showcasing the versatility of triazinones in organic synthesis. These reactions underscore the potential for creating diverse derivatives with modified biological activities (Mironovich & Ivanov, 2003).
Pharmacological Applications
Triazolo and pyridazine derivatives have been explored for their pharmacological applications, including their roles as anti-inflammatory, antihistaminic, and coronary vasodilating agents. For example, [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration showed promising pharmacological profiles. Compounds with cyclic amines incorporated at specific positions exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, highlighting their potential in treating allergic conditions (Gyoten et al., 2003).
Antiviral and Antimicrobial Activities
The synthesis and evaluation of novel triazolo[4,3-b]pyridazine derivatives for their antiviral activities, particularly against hepatitis-A virus (HAV), have been reported. Some compounds showed promising effects on HAV, with specific derivatives demonstrating significant virus count reduction. This suggests the potential application of these compounds in antiviral therapies (Shamroukh & Ali, 2008).
Insecticidal Applications
The insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases another application area. These studies aim to discover new, effective insecticidal agents, highlighting the broad spectrum of applications for compounds in this chemical class (Fadda et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2S/c1-17(2,3)29-15-9-8-13-23-25(16(28)26(13)24-15)10-14(27)22-12-7-5-4-6-11(12)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFICXOWJXGJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
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